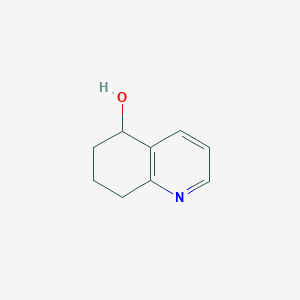

5,6,7,8-Tétrahydroquinolin-5-ol

Vue d'ensemble

Description

5,6,7,8-Tetrahydroquinolin-5-ol and its derivatives are of significant interest in medicinal and organic chemistry due to their broad spectrum of biological activities and chemical properties. These compounds are valuable chemotypes with a partially-saturated bicyclic ring that serves as key intermediates in the synthesis of pharmacologically active molecules.

Synthesis Analysis

A concise one-pot synthesis method for trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines using a three-step procedure has been optimized, providing novel derivatives with tertiary-substituents (Russell J. Johnson et al., 2013). Additionally, enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines have been prepared via lipase-catalyzed kinetic acetylation, demonstrating the potential for precise stereochemical control in their synthesis (J. Uenishi, Masahiro Hamada, 2002).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydroquinolines has been extensively studied, with X-ray diffraction analysis providing detailed insights into their crystal structure. This analysis is crucial for understanding the physical and chemical properties of these compounds, which can be tailored for specific applications (D. A. Rudenko et al., 2012).

Chemical Reactions and Properties

5,6,7,8-Tetrahydroquinolines undergo various chemical reactions that enhance their utility in organic synthesis. For instance, reactions of the 8-lithio-derivative with trimethylsilyl isocyanate and isothiocyanate followed by hydrolysis provide a convenient one-step synthesis of carboxamides and thio-carboxamides, respectively (A. Curran, R. Shepherd, 1976).

Applications De Recherche Scientifique

- 5,6,7,8-Tétrahydroquinolin-8-ol a été étudié pour ses effets antiprolifératifs sur les lignées cellulaires tumorales humaines. En particulier, son activité a été évaluée contre trois lignées cellulaires cancéreuses : HT-29, A2780 et MSTO-211H . Les chercheurs ont exploré son potentiel en tant qu'inhibiteur de la progression du cancer.

- Le composé AMD11070 (6) dérivé de 5,6,7,8-tétrahydroquinolin-8-amine a été identifié comme un puissant antagoniste du CXCR4. CXCR4 est un récepteur de chimiokine exprimé sur les cellules immunitaires et joue un rôle dans la métastase du cancer et l'infection par le VIH. Cette découverte met en évidence le potentiel du composé comme échafaudage pour le développement de nouveaux médicaments anti-VIH et de traitements anticancéreux .

- 5,6,7,8-Tétrahydroisoquinoléine (également connue sous le nom de Bz-tétrahydroisoquinoléine) a été utilisée dans des efforts de synthèse totale. Par exemple, elle a joué un rôle dans la synthèse de (±)-desoxycodéine-D . Sa polyvalence structurelle en fait un élément précieux en chimie synthétique.

- Les chercheurs ont synthétisé les composés les plus actifs de cette série sous forme énantiopure. En évaluant les deux énantiomères, ils ont cherché à comprendre leurs interactions avec les cibles biologiques. Cette approche fournit des informations sur les applications thérapeutiques potentielles .

- La présence de l'échafaudage 5,6,7,8-tétrahydroquinolin-8-amine suggère son potentiel en tant que structure privilégiée pour le développement de médicaments. Elle peut servir de base pour la conception de molécules ayant des activités biologiques diverses .

- 5,6,7,8-Tétrahydroquinolin-8-ol est utilisé en recherche protéomique. Ses propriétés biochimiques le rendent pertinent pour l'étude des interactions et des fonctions des protéines .

Activité antiproliférative

Antagonisme CXCR4

Synthèse totale

Cibles biologiques

Echafaudage privilégié

Recherche protéomique

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinolin-5-ol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Target of Action

The primary targets of 5,6,7,8-Tetrahydroquinolin-5-ol are the intracellular levels of reactive oxygen species (ROS) in colorectal cancer (CRC) cells . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. When overproduced, ros can cause oxidative stress, leading to cell damage and death .

Mode of Action

5,6,7,8-Tetrahydroquinolin-5-ol interacts with its targets by evoking cellular stress through ROS . This compound induces massive oxidative stress by disrupting the balance of cell survival, resulting in autophagy via the PI3K/AKT/mTOR signaling pathway . The compound also suppresses colony formation and the migration of HCT-116 cells, as well as deregulates the expression of several proteins involved in cell proliferation and metastasis .

Biochemical Pathways

The affected biochemical pathway is the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to autophagy, a process where the cell self-digests its own components, providing an alternative energy source during periods of metabolic stress .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Result of Action

The result of the action of 5,6,7,8-Tetrahydroquinolin-5-ol is the inhibition of CRC growth and proliferation . It achieves this by inducing oxidative stress, disrupting cell survival balance, and triggering autophagy . It also suppresses colony formation and cell migration, and deregulates the expression of proteins involved in cell proliferation and metastasis .

Action Environment

The action environment of 5,6,7,8-Tetrahydroquinolin-5-ol is within the intracellular environment of CRC cells . Environmental factors such as the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

It is known that substituted derivatives of tetrahydroquinoline, a similar compound, are common in medicinal chemistry . These derivatives have been found to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 251 °C and a melting point of 20 °C

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANQCUHPUQHIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404726 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194151-99-0 | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

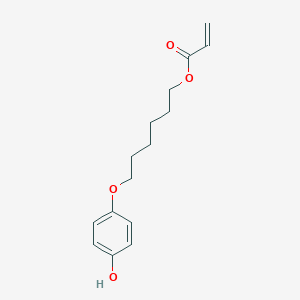

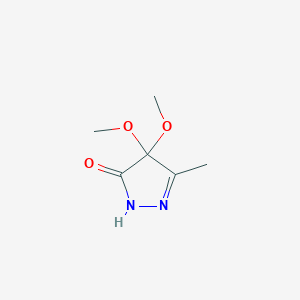

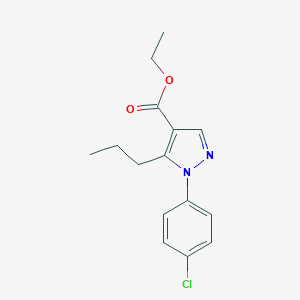

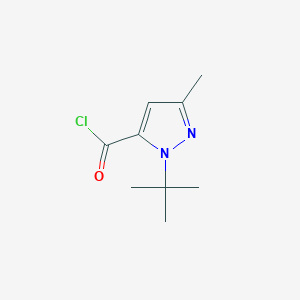

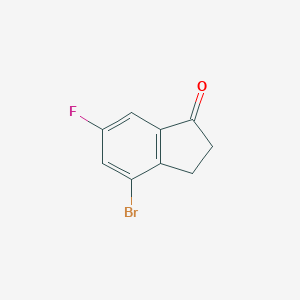

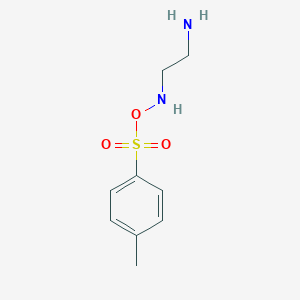

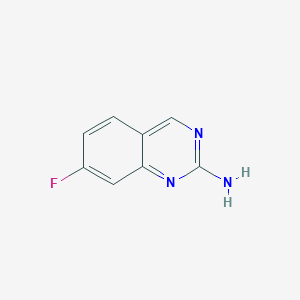

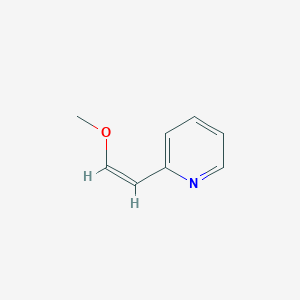

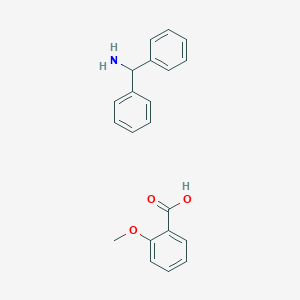

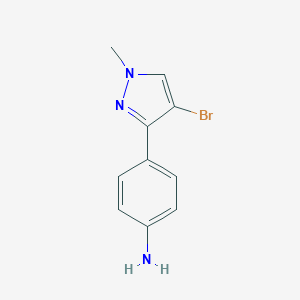

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)